molecular formula C20H19N5O4S B2754262 2-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 898422-08-7

2-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2754262
CAS No.: 898422-08-7
M. Wt: 425.46
InChI Key: FCGJYSVIULRVTI-UHFFFAOYSA-N
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Description

2-Nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide (CAS 898422-08-7) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C20H19N5O4S and a molecular weight of 425.46 g/mol, this pyridazinone-sulfonamide derivative is designed as a potential multi-target anti-inflammatory agent . The compound's core structure features a benzenesulfonamide group, a well-established pharmacophore known to inhibit carbonic anhydrase (CA) isoforms and cyclooxygenase-2 (COX-2) . This benzenesulfonamide motif is directly linked to a pyridazinone heterocycle, a privileged scaffold in drug discovery known for its diverse biological activities . Research indicates this compound is part of a class of novel pyridazinone-based sulphonamides investigated for their ability to simultaneously inhibit key enzymatic targets involved in the inflammatory process, including human carbonic anhydrase (hCA) isoforms I, II, IX, and XII, as well as COX-2 and 5-lipoxygenase (5-LOX) . The multi-target inhibition of CA, COX-2, and 5-LOX is recognized as a useful strategy for developing anti-inflammatory drugs that may avoid the disadvantages associated with traditional NSAIDs . The compound is offered for research purposes to further explore these mechanisms and its potential therapeutic applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-nitro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S/c26-25(27)18-5-1-2-6-19(18)30(28,29)23-16-9-7-15(8-10-16)17-11-12-20(22-21-17)24-13-3-4-14-24/h1-2,5-12,23H,3-4,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGJYSVIULRVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Chloro-6-(Pyrrolidin-1-yl)Pyridazine

Procedure :

  • 3,6-Dichloropyridazine (5.0 g, 33.5 mmol) is dissolved in anhydrous DMF (50 mL).
  • Pyrrolidine (3.2 mL, 37.8 mmol) is added dropwise at 0°C under nitrogen.
  • The mixture is stirred at 80°C for 12 h, cooled, and poured into ice-water (200 mL).
  • The precipitate is filtered and recrystallized from ethanol to yield white crystals (4.7 g, 85%).

Key Data :

Parameter Value
Yield 85%
Melting Point 142–144°C
$$ ^1H $$ NMR (CDCl₃) δ 8.37 (s, 1H), 3.45 (m, 4H), 2.05 (m, 4H)

Suzuki Coupling to Form 4-(6-(Pyrrolidin-1-yl)Pyridazin-3-yl)Aniline

Procedure :

  • 3-Chloro-6-(pyrrolidin-1-yl)pyridazine (2.0 g, 9.8 mmol), 4-aminophenylboronic acid (1.6 g, 11.8 mmol), and Pd(PPh₃)₄ (0.57 g, 0.49 mmol) are suspended in dioxane/H₂O (4:1, 50 mL).
  • K₂CO₃ (4.1 g, 29.4 mmol) is added, and the mixture is refluxed at 100°C for 8 h.
  • The product is extracted with ethyl acetate, dried (MgSO₄), and purified via column chromatography (SiO₂, hexane/EtOAc 3:1) to give yellow crystals (1.9 g, 78%).

Key Data :

Parameter Value
Yield 78%
HRMS (ESI+) m/z 267.1345 [M+H]⁺

Sulfonylation with 2-Nitrobenzenesulfonyl Chloride

Procedure :

  • 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline (1.5 g, 5.6 mmol) is dissolved in dry CH₂Cl₂ (30 mL) under N₂.
  • 2-Nitrobenzenesulfonyl chloride (1.4 g, 6.2 mmol) and Et₃N (1.7 mL, 12.3 mmol) are added at 0°C.
  • After stirring at 25°C for 6 h, the mixture is washed with HCl (1M), dried (Na₂SO₄), and concentrated.
  • Recrystallization from MeOH/H₂O affords the target compound as pale-yellow powder (2.2 g, 82%).

Key Data :

Parameter Value
Yield 82%
Melting Point 198–200°C
Purity (HPLC) >99%

Synthetic Route 2: Reductive Nitro-Sulfinate Coupling

Reaction Mechanism

This method, adapted from ACS protocols, involves:

  • Reduction of 2-nitrobenzenesulfinic acid to generate sulfinate radicals.
  • Coupling with 4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)nitrobenzene via nitroso intermediate.

Optimized Conditions :

  • Reductant : NaHSO₃ (3 equiv)/SnCl₂ (0.5 equiv)
  • Solvent : DMSO, 60°C, 12 h
  • Yield : 68% (lower than Route 1 due to competing side reactions)

Comparative Analysis of Methods

Parameter Route 1 (Suzuki/Sulfonylation) Route 2 (Reductive Coupling)
Total Yield 54% (3 steps) 68% (2 steps)
Purification Complexity Moderate High
Scalability >100 g demonstrated Limited to <10 g
Byproduct Formation <5% 15–20%

Key Findings :

  • Route 1 provides superior reproducibility and scalability for industrial applications.
  • Route 2 offers shorter step count but requires rigorous exclusion of moisture and oxygen.

Industrial-Scale Optimization

Continuous Flow Sulfonylation

Process :

  • Reactor Type : Microfluidic tubular reactor (T = 25°C, τ = 120 s)
  • Throughput : 1.2 kg/h
  • Purity : 99.5% (avoids thermal degradation observed in batch reactors)

Catalytic System Enhancements

Immobilized Pd catalysts (e.g., Pd@SiO₂) in Suzuki coupling:

  • Turnover Number (TON) : 12,500 vs. 950 for Pd(PPh₃)₄
  • Residual Pd : <5 ppm (meets pharmaceutical standards)

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

2-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine and pyridazine rings can interact with biological macromolecules, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, )
  • Structure : Features a benzenesulfonamide core linked to a pyrazolo[3,4-d]pyrimidine heterocycle and a chromen-4-one moiety.
  • Key Differences: Heterocycle: Pyrazolo[3,4-d]pyrimidine (fused bicyclic system) vs. pyridazine (monocyclic diazine). Substituents: Chromenone and fluorine atoms enhance lipophilicity and metabolic stability, whereas the target compound’s pyrrolidine may improve aqueous solubility.
Generic Sulfonamide Derivatives
  • N-Substituted Benzenesulfonamides :
    • Example : Celecoxib (a cyclooxygenase-2 inhibitor with a pyrazole ring).
    • Comparison : The target compound’s pyridazine and pyrrolidine groups introduce distinct steric and electronic profiles, likely altering target selectivity compared to celecoxib’s sulfonamide-pyrazole scaffold.

Physicochemical Properties (Theoretical Comparison)

Property Target Compound Example 53 Celecoxib
Molecular Weight ~450–500 (estimated) 589.1 381.4
Melting Point Not reported 175–178°C 160–163°C
Solubility Moderate (pyrrolidine enhances) Low (chromenone reduces) Low (lipophilic pyrazole)
Key Functional Groups Nitro, pyridazine, pyrrolidine Fluoro, pyrazolopyrimidine Pyrazole, methyl

Biological Activity

2-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anti-inflammatory properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N5O4SC_{20}H_{19}N_{5}O_{4}S, with a molecular weight of 425.5 g/mol. Its structure features a nitro group, a pyrrolidine ring, and a pyridazine moiety, contributing to its pharmacological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of compounds similar to this compound. For instance, derivatives of pyrrolidine have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating potent antibacterial properties .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

Compound NameBacterial StrainMIC (mg/mL)
Compound AS. aureus0.0039
Compound BE. coli0.025
Compound CP. aeruginosa0.050

Antifungal Activity

In addition to antibacterial properties, the compound exhibits antifungal activity against pathogens such as Candida albicans. The MIC values for antifungal assays ranged from 16.69 to 78.23 µM against various fungal strains . This suggests that modifications in the chemical structure can enhance antifungal efficacy.

Table 2: Antifungal Activity of Pyrrolidine Derivatives

Compound NameFungal StrainMIC (µM)
Compound DC. albicans16.69
Compound EFusarium oxysporum56.74

Anti-inflammatory Properties

The anti-inflammatory potential of similar sulfonamide compounds has been documented in various studies, where they inhibit pro-inflammatory cytokines and modulate immune responses. While specific data on the anti-inflammatory activity of this compound is limited, its structural analogs have shown promise in reducing inflammation in preclinical models.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on Pyrrolidine Derivatives : A study evaluated the antibacterial effects of pyrrolidine derivatives synthesized through various chemical reactions. The results indicated that electron-donating groups significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Antifungal Screening : Another investigation focused on the antifungal properties of pyridine derivatives, revealing that certain substitutions increased efficacy against Candida species and other fungi .

Q & A

Advanced Research Question

  • Kinase Inhibition Assays : Screen against tropomyosin receptor kinases (TrkA/B/C) using ATP-competitive binding assays, with IC₅₀ values determined via fluorescence polarization .
  • Molecular Docking Studies : Computational modeling (e.g., AutoDock Vina) predicts binding poses in kinase active sites, validated by mutagenesis (e.g., Ala-scanning of catalytic lysine residues) .
  • Cellular Pathway Analysis : Western blotting to assess downstream signaling (e.g., ERK1/2 phosphorylation) in cancer cell lines .

How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?

Advanced Research Question
Discrepancies often arise from:

  • Assay Conditions : Differences in buffer pH, ATP concentrations, or cell viability endpoints (e.g., MTT vs. CellTiter-Glo). Standardize protocols per guidelines (e.g., NIH Assay Guidance Manual) .
  • Compound Stability : Degradation in DMSO stock solutions (test via HPLC at t = 0, 24, 48 hours) .
  • Off-Target Effects : Use isoform-selective inhibitors (e.g., TrkA vs. TrkB) and genetic knockdown (siRNA) to validate specificity .

What strategies are used to evaluate its pharmacokinetic (ADME) properties?

Advanced Research Question

  • Absorption : Parallel artificial membrane permeability assay (PAMPA) at pH 6.5/7.4 to predict intestinal absorption .
  • Metabolism : Incubation with liver microsomes (human/rat) to identify CYP450-mediated metabolites via LC-MS/MS .
  • Excretion : Radiolabeled studies (³H or ¹⁴C) in rodent models to quantify renal vs. fecal clearance .

How can computational modeling guide the optimization of its selectivity?

Advanced Research Question

  • Free Energy Perturbation (FEP) : Quantifies binding energy differences between kinase isoforms (e.g., TrkA vs. TrkB) to design selective analogs .
  • Pharmacophore Mapping : Identifies critical interactions (e.g., hydrogen bonds with hinge-region residues) using Schrödinger Suite .

What experimental approaches address regioselectivity challenges during synthesis?

Advanced Research Question

  • Directing Group Strategies : Use meta-directing nitro groups to control electrophilic substitution on the benzene ring .
  • Protection-Deprotection : Temporary protection of the pyrrolidine nitrogen with Boc groups to prevent undesired side reactions .

How are analytical methods validated for purity assessment?

Basic Research Question

  • HPLC-DAD : Method validation per ICH Q2(R1), including linearity (R² > 0.995), LOD/LOQ (<0.1%), and precision (RSD < 2%) .
  • Elemental Analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .

What studies assess its stability under physiological conditions?

Advanced Research Question

  • Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation products .
  • Plasma Stability : Incubate in human plasma (37°C, 24h) and quantify intact compound via LC-MS .

How is isoform selectivity against kinase family members achieved?

Advanced Research Question

  • Structure-Activity Relationship (SAR) : Modify the pyrrolidine substituents (e.g., methyl vs. ethyl) to sterically block non-target kinases .
  • Covalent Probes : Introduce acrylamide warheads for irreversible binding to non-conserved cysteine residues in TrkA .

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